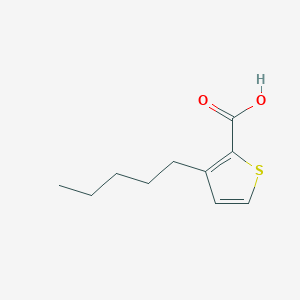

3-Pentyl-2-thiophenecarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O2S |

|---|---|

Molecular Weight |

198.28 g/mol |

IUPAC Name |

3-pentylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C10H14O2S/c1-2-3-4-5-8-6-7-13-9(8)10(11)12/h6-7H,2-5H2,1H3,(H,11,12) |

InChI Key |

PNUGTPBVCRXUML-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(SC=C1)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 3 Pentyl 2 Thiophenecarboxylic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid group of 3-pentyl-2-thiophenecarboxylic acid is a prime site for modification, allowing for the introduction of various functional groups through well-established synthetic protocols. These transformations are fundamental in altering the molecule's physical and chemical properties.

Esterification Reactions for Molecular Diversification

Esterification, the conversion of the carboxylic acid to an ester, is a common strategy for molecular diversification. This transformation can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions or by reacting the corresponding acyl chloride with an alcohol. These reactions are crucial for creating a library of compounds with varied steric and electronic properties.

Amide and Acyl Halide Formation as Versatile Synthetic Intermediates

The carboxylic acid can be readily converted into more reactive intermediates like acyl halides and amides, which serve as building blocks for further synthetic manipulations. openstax.org

Acyl Halide Formation: Treatment of this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively replaces the hydroxyl group of the carboxylic acid with a halogen, typically chlorine, to form the corresponding acyl chloride. orgoreview.comorgoreview.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the acyl bromide. orgoreview.com These acyl halides are highly reactive electrophiles, making them excellent precursors for a variety of nucleophilic acyl substitution reactions. openstax.org

Amide Formation: The resulting acyl chlorides react readily with primary or secondary amines to yield amides. openstax.org This reaction is a cornerstone of peptide synthesis and is widely used to introduce nitrogen-containing functionalities. fishersci.it Alternatively, direct amide formation from the carboxylic acid can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.it

Table 1: Synthesis of Amide and Acyl Halide Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 3-Pentyl-2-thiophenecarbonyl chloride |

| This compound | Phosphorus tribromide (PBr₃) | 3-Pentyl-2-thiophenecarbonyl bromide |

| 3-Pentyl-2-thiophenecarbonyl chloride | Ammonia/Amine | 3-Pentyl-2-thiophenecarboxamide |

| This compound | Amine, DCC/EDC | 3-Pentyl-2-thiophenecarboxamide |

Decarboxylative Transformations and Mechanistic Elucidation

Decarboxylation, the removal of the carboxyl group, offers a pathway to 3-pentylthiophene (B10171). While direct thermal decarboxylation can be challenging, various methods can facilitate this transformation. One common approach involves the conversion of the carboxylic acid to a Barton ester, followed by radical-induced decarboxylation. Mechanistic studies of such reactions are crucial for understanding the reaction pathways and optimizing conditions.

Regioselective Functionalization of the Thiophene (B33073) Core

The thiophene ring in this compound is susceptible to electrophilic substitution and other functionalization reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations.

Halogenation and Subsequent Cross-Coupling Precursors

Halogenation of the thiophene ring introduces a versatile handle for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The positions ortho to the sulfur atom (C2 and C5) are generally the most reactive sites for electrophilic substitution. In the case of this compound, the C5 position is the most likely site for halogenation.

Once halogenated, these thiophene derivatives become valuable precursors for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of aryl, vinyl, or alkyl groups, significantly expanding the structural diversity of the accessible compounds. The ability to perform these couplings in a site-selective manner on polyhalogenated thiophenes is of particular synthetic value. researchgate.net

C-H Activation and Direct Arylation Strategies

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of aromatic systems, including thiophenes. youtube.com This approach avoids the pre-functionalization step of halogenation and directly couples the thiophene with various partners.

For 3-substituted thiophenes, palladium-catalyzed direct arylation often occurs selectively at the C2 and C5 positions. nih.gov In the context of this compound, the C5 position is the primary target for direct arylation. Research has demonstrated efficient phosphine-free, palladium-catalyzed direct C-H arylation of thiophenes with aryl bromides, showcasing the broad applicability of this method. organic-chemistry.org These reactions typically employ a palladium catalyst in the presence of a base and often an additive to facilitate the C-H activation step. organic-chemistry.org The development of these strategies provides a more streamlined and environmentally friendly route to complex thiophene-containing molecules. organic-chemistry.orgnih.gov

Table 2: Regioselective Functionalization Reactions

| Starting Material | Reaction Type | Reagent/Catalyst | Product |

|---|---|---|---|

| This compound | Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-3-pentyl-2-thiophenecarboxylic acid |

| 5-Bromo-3-pentyl-2-thiophenecarboxylic acid | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-3-pentyl-2-thiophenecarboxylic acid |

| This compound | Direct C-H Arylation | Aryl halide, Pd catalyst, Base | 5-Aryl-3-pentyl-2-thiophenecarboxylic acid |

Modifications of the Pentyl Side Chain for Extended Functionality

While transformations of the thiophene ring are more common, the functionalization of the pentyl side chain of this compound opens up avenues for introducing new functionalities and extending the molecular framework. C-H activation strategies are particularly relevant for modifying inert alkyl chains.

Recent advances in catalysis have enabled the terminal-selective functionalization of linear alkyl chains. nih.gov One such method involves a regioconvergent cross-coupling reaction. This approach would entail the initial bromination of the pentyl group of this compound, which would statistically produce a mixture of secondary alkyl bromides. This mixture can then be subjected to a palladium-catalyzed Negishi cross-coupling with an aryl or alkenyl triflate in the presence of a specific phosphine (B1218219) ligand that promotes palladium migration along the alkyl chain. nih.gov This process selectively forms the linear, terminally functionalized cross-coupling product, providing a powerful tool for introducing aryl or alkenyl groups at the ω-position of the pentyl chain. nih.gov

The table below outlines a potential two-step sequence for the terminal functionalization of the pentyl side chain, based on methodologies developed for linear alkanes.

| Step | Reaction | Reagents and Conditions | Product | Reference |

| 1 | Free-Radical Bromination | N-Bromosuccinimide (NBS), Light/Heat | Mixture of secondary bromopentyl-2-thiophenecarboxylic acids | nih.gov |

| 2 | Regioconvergent Negishi Coupling | Aryl/Alkenyl-OTf, Zn, Pd-catalyst, Ligand | ω-Aryl/Alkenyl-pentyl-2-thiophenecarboxylic acid | nih.gov |

This table illustrates a proposed reaction sequence for the modification of the pentyl side chain based on established methods for alkyl chain functionalization.

Further modifications could involve oxidation of the pentyl chain to introduce hydroxyl, keto, or carboxylic acid functionalities at various positions, although controlling the regioselectivity of such reactions can be challenging. The choice of oxidizing agent and reaction conditions would be critical in determining the outcome of such transformations. These modifications would significantly alter the polarity and hydrogen-bonding capabilities of the parent molecule, thereby influencing its physical and biological properties.

Advanced Spectroscopic and Analytical Characterization Methodologies in 3 Pentyl 2 Thiophenecarboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Pentyl-2-thiophenecarboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 3-thiophenezoic acid, distinct signals corresponding to the protons on the thiophene (B33073) ring and the carboxylic acid proton are observed. chemicalbook.com For this compound, one would expect to see signals for the two protons on the thiophene ring, with their chemical shifts and coupling constants providing information about their relative positions. Additionally, the spectrum would display characteristic signals for the pentyl group's protons, including the methylene (B1212753) groups and the terminal methyl group, with their multiplicities revealing neighboring proton interactions. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, this would include distinct peaks for the carbon atoms of the thiophene ring, the carbonyl carbon of the carboxylic acid, and the five carbon atoms of the pentyl chain. The chemical shifts of the thiophene ring carbons are indicative of their electronic environment, influenced by the sulfur atom and the electron-withdrawing carboxylic acid group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H-4 | 7.0-7.5 | 125-130 |

| Thiophene H-5 | 7.5-8.0 | 130-135 |

| Carboxylic Acid H | 10-13 (broad) | - |

| Pentyl CH₂ (alpha) | 2.5-3.0 | 30-35 |

| Pentyl CH₂ (beta) | 1.5-2.0 | 25-30 |

| Pentyl CH₂ (gamma) | 1.2-1.5 | 30-35 |

| Pentyl CH₂ (delta) | 1.2-1.5 | 22-27 |

| Pentyl CH₃ | 0.8-1.0 | 13-15 |

| Thiophene C-2 | - | 135-140 |

| Thiophene C-3 | - | 140-145 |

| Thiophene C-4 | - | 125-130 |

| Thiophene C-5 | - | 130-135 |

| Carboxylic Acid C=O | - | 165-175 |

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, a result of hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp peak typically between 1680 and 1710 cm⁻¹. The C-O stretching and O-H bending vibrations would also be present in the fingerprint region. Vibrations associated with the thiophene ring, including C-H and C=C stretching, would be observed in their characteristic regions. For instance, C-S stretching modes in substituted thiophenes have been observed between 710 and 687 cm⁻¹. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a related compound, 2-thiophene carboxylic acid, the FT-Raman spectrum has been recorded and analyzed. iosrjournals.org In the case of this compound, the C=C stretching vibrations of the thiophene ring are expected to produce strong Raman signals. The C-S stretching vibrations of the ring would also be Raman active. The C=O stretch of the carboxylic acid, while strong in the IR, may show a weaker signal in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1680-1710 (strong) | Moderate |

| Thiophene Ring | C-H stretch | ~3100 | Strong |

| Thiophene Ring | C=C stretch | 1500-1600 | Strong |

| Thiophene Ring | C-S stretch | 600-800 | Moderate |

| Pentyl Group | C-H stretch | 2850-2960 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight.

Upon ionization, the molecule undergoes fragmentation, providing valuable structural information. For carboxylic acids, a common fragmentation is the loss of the hydroxyl group (-OH), resulting in an [M-17]⁺ peak, and the loss of the carboxyl group (-COOH), leading to an [M-45]⁺ peak. youtube.com In the case of this compound, fragmentation of the pentyl chain would also be expected. This would likely involve the loss of alkyl radicals, leading to a series of peaks corresponding to the successive loss of CH₂ units. The fragmentation of the thiophene ring itself can also occur, yielding characteristic ions. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the analysis of organic acids. sielc.com A C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., with phosphoric or formic acid) would be suitable for separating this compound from related compounds. sielc.com The retention time of the compound would be dependent on its polarity and the specific chromatographic conditions. A UV detector is commonly used for detection, as the thiophene ring provides strong UV absorbance.

Gas Chromatography (GC): Gas chromatography can also be employed, particularly for the analysis of more volatile derivatives of the carboxylic acid, such as its methyl ester. For the analysis of the free acid, derivatization is often necessary to increase its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) provides a powerful combination for separating and identifying components in a mixture. The retention index, such as the Kovats retention index, can be a useful parameter for identification. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. This information is invaluable for understanding the packing of the molecules in the crystal lattice. Studies on related thiophene carboxylic acid complexes have demonstrated the utility of X-ray crystallography in revealing detailed structural features, including crystal system, space group, and unit cell dimensions. researchgate.net

Computational and Theoretical Investigations of 3 Pentyl 2 Thiophenecarboxylic Acid and Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 3-pentyl-2-thiophenecarboxylic acid, DFT studies are crucial for understanding its intrinsic properties and reactivity. These investigations typically focus on the geometry optimization of the molecule to find its most stable conformation, followed by the calculation of various electronic descriptors.

Research on related 3-substituted thiophene-2-carboxamide derivatives has shown that the nature of the substituent at the 3-position significantly influences the electronic properties. nih.gov For this compound, the electron-donating pentyl group is expected to affect the electron density distribution across the thiophene (B33073) ring and the carboxylic acid moiety.

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com In studies of 3-methyl-2-thiophenecarboxylic acid, different conformations have been shown to possess distinct electronic properties. researchgate.netnih.gov

The molecular electrostatic potential (MEP) surface is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions most susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov For this compound, the MEP would likely show a region of negative potential around the carboxylic oxygen atoms, indicating a site for electrophilic attack, and regions of positive potential around the acidic proton.

Table 1: Calculated Electronic Properties of Representative 3-Substituted Thiophene Derivatives from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3-methyl-thiophene-2-carboxamide | - | - | Lowest |

| 3-hydroxy-thiophene-2-carboxamide | - | - | Moderate |

| 3-amino-thiophene-2-carboxamide | - | - | Highest |

Note: This table is illustrative and based on qualitative findings from studies on related thiophene-2-carboxamide derivatives. nih.gov The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations are particularly useful for exploring its conformational landscape and intermolecular interactions.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. Carboxylic acids are well-known to form strong hydrogen-bonded dimers. nih.gov MD simulations of this compound in a condensed phase (liquid or solid) would likely reveal the formation of such dimers, where two molecules are held together by hydrogen bonds between their carboxylic acid groups. The simulations can provide details on the stability and lifetime of these dimers. Studies on other aromatic carboxylic acids have used MD to investigate their behavior on surfaces, revealing how different conformations can lead to distinct packing and movement. researchgate.net

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally. For this compound, computational methods can be employed to understand its synthesis and subsequent reactions.

For instance, the synthesis of substituted thiophenes can be complex, and computational studies can help to clarify the plausible reaction mechanisms. researchgate.net DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. The calculated activation energies can then be used to predict the most likely reaction pathway.

A relevant reaction for carboxylic acids is decarboxylation. While not always favorable, computational studies can determine the feasibility and mechanism of the removal of CO2 from this compound under various conditions. Similarly, the reactivity of the thiophene ring towards electrophilic substitution can be investigated, with computational methods predicting the regioselectivity of such reactions. Studies on the thionation of carboxylic acids using Lawesson's reagent have utilized DFT to elucidate the multi-step reaction mechanism. acs.org

Quantitative Structure-Property Relationship (QSPR) Methodologies in Materials Design

Quantitative Structure-Property Relationship (QSPR) methodologies aim to build mathematical models that correlate the structural features of molecules with their macroscopic properties. These models are highly valuable in materials science for designing new materials with desired characteristics, without the need for extensive experimental synthesis and testing.

For this compound and its derivatives, QSPR could be employed to predict various material properties. Thiophene-based materials are known for their applications in organic electronics and as corrosion inhibitors. nih.govmdpi.com A QSPR study would involve calculating a range of molecular descriptors for a series of related thiophene derivatives. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological, or constitutional.

These calculated descriptors would then be statistically correlated with an experimentally measured property, such as conductivity, optical properties, or corrosion inhibition efficiency. digitaloceanspaces.com The resulting QSPR model can then be used to predict the properties of new, unsynthesized derivatives of this compound, guiding the design of novel functional materials. For example, by systematically varying the substituents on the thiophene ring or the length of the alkyl chain, a QSPR model could identify candidate molecules with enhanced performance for a specific application.

Applications of 3 Pentyl 2 Thiophenecarboxylic Acid As a Key Chemical Intermediate

Role in the Synthesis of Advanced Organic Materials

The molecular architecture of 3-pentyl-2-thiophenecarboxylic acid makes it an ideal building block for various functional organic materials. The rigid, electron-rich thiophene (B33073) ring provides a foundation for electronic and optical properties, the pentyl chain enhances solubility and influences molecular packing, and the carboxylic acid group offers a reactive handle for polymerization or derivatization.

Monomeric Units for Conjugated Polymers and Oligomers

This compound serves as a crucial precursor for the synthesis of monomeric units used in creating conjugated polymers, particularly poly(3-alkylthiophene)s (P3ATs). magtech.com.cn P3ATs are among the most studied classes of conducting polymers due to their excellent optoelectronic properties and processability, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). magtech.com.cnnih.gov

The polymer derived from this intermediate, poly(3-pentylthiophene) (P3PT), is noted for its attractive semiconductor properties. acs.orgresearchgate.net To be used in common polymerization techniques like the Grignard Metathesis (GRIM) polymerization, this compound is typically converted into a di-halogenated monomer, such as 2,5-dibromo-3-pentylthiophene. The subsequent polymerization yields regioregular P3PT, a material that combines good solubility with a highly ordered, crystalline structure essential for efficient charge transport. acs.orgbeilstein-journals.org

Research on P3PT has demonstrated its potential in high-performance electronic devices. acs.org Key findings include:

High Crystallinity: P3PT self-assembles into crystalline nanowires and forms highly crystalline films, which is crucial for charge mobility. acs.org

Efficient Solar Cells: Bulk heterojunction solar cells fabricated using a blend of P3PT and a fullerene derivative (PC71BM) have shown power conversion efficiencies of 3.70%. acs.orgresearchgate.net

High-Mobility Transistors: P3PT-based thin-film field-effect transistors have exhibited high charge carrier mobilities. acs.orgresearchgate.net

The pentyl side chain plays a critical role in balancing the polymer's solubility and its ability to form well-ordered, solid-state microstructures.

Precursors for Liquid Crystalline Materials Development

Thiophene-based compounds are widely used in the design of liquid crystalline materials due to the thiophene ring's rigidity and linear geometry, which favors the formation of ordered mesophases. acs.orgacs.org this compound is an excellent precursor for such materials because it contains the three essential components for a calamitic (rod-shaped) liquid crystal:

A rigid core (the thiophene ring).

A flexible terminal group (the pentyl chain).

A functional group (the carboxylic acid) that can be used to link to other aromatic units, extending the rigid core and creating the final mesogenic molecule. orientjchem.org

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. This compound is a valuable building block for supramolecular assemblies due to its capacity for multiple, directional intermolecular interactions.

The carboxylic acid group is a primary driver of self-assembly, capable of forming robust and predictable hydrogen-bonding patterns, most commonly a head-to-head dimer motif. rsc.org Furthermore, the flat, aromatic thiophene rings can engage in π-π stacking interactions, which help to organize the molecules into one- or two-dimensional arrays. rsc.orgfrontiersin.org The pentyl chain, through weaker van der Waals forces, influences the spacing between the molecular layers and enhances solubility in organic solvents.

By modifying the carboxylic acid group into a carboxylate, the molecule can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. rsc.org The diverse coordination possibilities of the thiophene-carboxylate unit allow for the construction of architectures with varying dimensionalities (1D, 2D, or 3D) and porosities, depending on the chosen metal ion and other ligands. rsc.orgsigmaaldrich.com These organized assemblies are of interest for applications in catalysis, separations, and sensor technology. rsc.org

Scaffold Design for Agrochemical Research and Development

The thiophene ring is a well-established "bioisostere" of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without loss of activity, and sometimes with enhancement. wikipedia.org Thiophene derivatives are important structural motifs in a variety of commercial agrochemicals, including fungicides, insecticides, and herbicides. longdom.orgnih.gov

This compound serves as a key scaffold in this field. The thiophene-2-carboxylic acid framework is a known active substructure, and its derivatization is a common strategy for discovering new agrochemicals. nih.govgoogle.com For example, research has shown that combining the nicotinic acid substructure with a thiophene moiety can lead to potent fungicides. nih.gov

The general approach involves using the this compound scaffold and modifying it to create a library of new compounds for screening. The carboxylic acid group can be converted into amides, esters, or other functional groups, while the pentyl group can be varied to fine-tune the compound's lipophilicity, which affects its uptake and transport within the target pest or plant. This strategy has led to the development of commercial fungicides like penthiopyrad (B1679300) and isofetamid, which contain a thiophene core, demonstrating the importance of this scaffold in agrochemical R&D. nih.gov

Intermediate in Fine Chemical Synthesis and Specialty Chemical Production

As demonstrated in the preceding sections, this compound is a quintessential intermediate in the synthesis of high-value specialty chemicals. Its role is not as an end-product but as a critical starting material that is transformed into more complex molecules with specific functions.

Its applications as an intermediate can be summarized as:

Precursor to Monomers: It is a foundational material for producing monomers for high-performance conducting polymers used in the organic electronics industry.

Precursor to Liquid Crystals: It provides the necessary molecular components for synthesizing liquid crystalline materials for optical and electronic devices.

Scaffold for Agrochemicals: It serves as a structural template for the rational design and discovery of new, effective fungicides and other crop protection agents. nih.govgoogle.com

Furthermore, thiophene-2-carboxylic acids, in general, are known to be versatile substrates in various organic reactions, including coupling reactions and olefinations, further broadening their utility as intermediates in the synthesis of complex organic targets. wikipedia.org

Application in Catalysis and Ligand Design for Metal Complexes

The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion. This anion is an effective ligand for a wide range of metal ions. The resulting thiophene-carboxylate can coordinate to metals through its oxygen atoms, creating stable metal complexes. ulisboa.ptresearchgate.net

These metal complexes have applications in:

Homogeneous Catalysis: Copper(I) thiophene-2-carboxylate, for instance, has been identified as a catalyst for Ullmann coupling reactions, which are important carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.org

Materials Science: Thiophene-based ligands are used to create metal-organic complexes with interesting electronic and magnetic properties. ulisboa.ptrsc.org The incorporation of a metal ion into a conjugated ligand framework can significantly influence the material's properties, leading to applications in OFETs and other electronic devices. rsc.org

The design of these ligands allows for fine-tuning of the resulting metal complex's properties. The thiophene ring contributes to the electronic structure and can facilitate π-stacking, while the pentyl group can be used to control solubility and solid-state packing. This makes this compound a useful precursor for designing custom ligands for specific catalytic or material science applications. rsc.org

Future Perspectives and Emerging Research Avenues for 3 Pentyl 2 Thiophenecarboxylic Acid Chemistry

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods for producing 2-thiophenecarboxylic acids often rely on processes that generate significant chemical waste and utilize hazardous reagents. For instance, established routes can involve multi-step procedures with toxic formylation agents like phosphorus oxychloride or oxidation steps that produce environmentally problematic byproducts such as chloroform. google.comacs.org The industrial production of related compounds has highlighted drawbacks like the need for excess reagents and the generation of substantial waste streams, which increase manufacturing costs and environmental impact. acs.org

Future research is focused on developing greener alternatives that align with the principles of sustainable chemistry. chemistryjournals.net This involves several key strategies:

Use of Alternative Solvents: Shifting from traditional volatile organic solvents to greener options like water, ionic liquids, or supercritical fluids can drastically reduce environmental impact. chemistryjournals.net

Catalytic Innovations: The development of metal-free catalytic systems is a significant trend. nih.gov For thiophenes, this could involve using organocatalysts or leveraging abundant, non-toxic metals to drive reactions, replacing hazardous reagents used in classical methods like the Paal-Knorr or Gewald syntheses. nih.govrroij.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. This includes exploring transition-metal-free, atom-economical syntheses via the cleavage of multiple C-H bonds. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers high specificity and mild reaction conditions, presenting a greener alternative to traditional acid-catalyzed reactions. chemistryjournals.net Exploring enzymatic routes for the synthesis or modification of 3-Pentyl-2-thiophenecarboxylic acid could lead to highly efficient and sustainable processes.

| Aspect | Traditional Synthesis | Emerging Green Synthesis |

| Reagents | Often uses toxic reagents like phosphorus oxychloride, excess acetic anhydride. google.comacs.org | Focus on non-toxic, renewable starting materials and catalysts. chemistryjournals.netnih.gov |

| Solvents | Relies on volatile and often hazardous organic solvents. | Employs safer solvents such as water, ionic liquids, or supercritical fluids. chemistryjournals.net |

| Waste | Generates significant byproducts and chemical waste (e.g., chloroform, sodium hypochlorite). acs.org | Aims for high atom economy, minimizing waste through catalytic cycles and efficient design. organic-chemistry.org |

| Energy | May require harsh conditions, including high temperatures and pressures. | Utilizes milder reaction conditions, often at ambient temperature and pressure, and explores energy-efficient techniques like microwave-assisted synthesis. chemistryjournals.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, is an emerging strategy in chemical synthesis that offers significant advantages in safety, efficiency, and scalability. chemistryjournals.net The integration of synthetic routes for this compound into flow chemistry platforms represents a major step forward.

Potential benefits include:

Enhanced Safety: Continuous flow reactors handle smaller volumes of reactants at any given time, which is particularly advantageous when dealing with hazardous intermediates or highly exothermic reactions that can be problematic on a large batch scale.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and fewer byproducts.

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer duration, bypassing the complex challenges associated with scaling up batch reactions.

Automation: These platforms can be integrated with automated systems for real-time monitoring, purification, and optimization of reaction conditions, accelerating the discovery and development of new derivatives.

While specific applications to this compound are not yet widely reported, the principles are broadly applicable. The development of robust flow-based syntheses for thiophene (B33073) scaffolds will enable rapid library generation for screening in drug discovery and materials science.

Exploration of Novel Functionalization Chemistries and Reaction Cascades

Beyond improving the core synthesis, future research will heavily focus on novel methods to functionalize the this compound scaffold. This allows for the creation of a diverse library of analogues with fine-tuned properties.

Key research avenues include:

C-H Bond Functionalization: Direct C-H activation and arylation are powerful tools for modifying the thiophene ring without the need for pre-functionalized starting materials. organic-chemistry.org Applying these methods to the 4- and 5-positions of the thiophene ring in this compound could efficiently generate novel derivatives.

Reaction Cascades: Designing one-pot, multi-step reactions, also known as domino or cascade reactions, offers a highly efficient way to build molecular complexity from simple precursors. organic-chemistry.org For instance, radical-cascade reactions have been developed to construct intricate fused-ring systems containing a thiophene core. acs.org Similarly, cascade bis-heteroannulation reactions can assemble complex fused thieno-systems in a single operation. acs.org Adapting these elegant strategies could lead to novel polycyclic structures built upon the 3-pentylthiophene (B10171) framework.

Metal-Catalyzed Cross-Coupling: Expanding the portfolio of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) compatible with the thiophene core will remain a vital area of research, enabling the introduction of a wide array of substituents.

Photoredox and Electrochemical Synthesis: These modern synthetic methods use light or electricity to drive chemical transformations under mild conditions. Electrochemical strategies, for example, have been used for oxidative radical cascade cyclizations to create sulfur-containing heterocycles without external oxidants. rsc.org

| Functionalization Strategy | Description | Potential Application to this compound |

| Direct C-H Arylation | Forms a new carbon-carbon bond directly at a C-H site on the thiophene ring, often using a palladium catalyst. organic-chemistry.org | Functionalization at the C4 and C5 positions to introduce aryl or heteroaryl groups. |

| Radical Cascade Cyclization | A sequence of intramolecular radical reactions initiated from a single event to rapidly build complex ring systems. acs.org | Creation of novel fused heterocyclic systems attached to the thiophene ring. |

| Domino Synthesis | A one-pot reaction involving multiple bond-forming events in sequence without isolating intermediates. organic-chemistry.org | Efficient assembly of highly substituted thiophene derivatives from simple starting materials. |

| Iodocyclization | An electrophilic cyclization using iodine to form iodinated heterocyclic products, which can be further functionalized. organic-chemistry.orgmdpi.com | Synthesis of iodo-substituted thiophenes as versatile intermediates for cross-coupling reactions. |

Interdisciplinary Research Collaborations in Chemical Sciences

The true value of this compound and its derivatives will be realized through collaborations that bridge synthetic chemistry with other scientific disciplines. The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org

Future interdisciplinary efforts will likely focus on:

Medicinal Chemistry and Pharmacology: Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govnih.gov Collaborative projects with biologists and pharmacologists are essential to design, synthesize, and test novel analogues of this compound as potential therapeutic agents. For example, thiophene-based compounds have been investigated as inhibitors of the COX and LOX enzymes, which are key targets in inflammation. nih.gov

Agrochemical Science: Substituted thiophenecarboxylic acids are key building blocks for new classes of insecticides and other crop protection agents. nih.govresearchgate.netbeilstein-journals.org Research partnerships between synthetic chemists and agricultural scientists can accelerate the development of new, more effective, and safer agrochemicals.

Materials Science: Thiophene-based molecules are fundamental components of organic electronic materials, including conductive polymers and organic photovoltaics. mdpi.com Collaborations with materials scientists could explore how the pentyl and carboxylic acid groups of the target molecule can be leveraged to create new materials with unique self-assembly properties, solubility, or electronic characteristics.

Chemoinformatics and Computational Chemistry: The integration of computational tools for in silico screening and property prediction can guide synthetic efforts. nih.gov Collaborating with computational chemists will enable more rational design of derivatives with desired biological or material properties, saving time and resources in the lab.

By fostering these interdisciplinary connections, the chemical sciences can more effectively translate fundamental research on this compound into practical applications that address significant societal challenges.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Pentyl-2-thiophenecarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of thiophenecarboxylic acid derivatives typically involves carboxylation of thiophene precursors or alkylation of pre-existing carboxylic acid derivatives. For example, carboxylation can be achieved using CO₂ under catalytic conditions, while alkylation may employ pentyl halides in the presence of base catalysts (e.g., K₂CO₃) . Optimization should focus on solvent selection (e.g., DMF for polar aprotic conditions), temperature control (reflux at ~100°C), and stoichiometric ratios (1:1.2 for pentyl halide:thiophene precursor). Purity can be enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at ambient temperatures (15–25°C) under inert gas (N₂ or Ar) to prevent oxidation. Avoid proximity to strong acids, bases, or oxidizing agents (e.g., HNO₃, KMnO₄), which may induce decomposition into sulfur oxides (SOₓ) and carbon oxides (CO/CO₂) . Regular stability testing via TLC or HPLC is recommended to monitor degradation.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (5–20% EtOAc) is effective. For higher purity, recrystallize from a 1:1 mixture of dichloromethane and hexane. Post-purification, validate purity via melting point analysis (expected range: 137–142°C for analogous compounds) and NMR (¹H, ¹³C) .

Advanced Research Questions

Q. How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H NMR : Confirm the pentyl chain via methylene proton signals (δ 1.2–1.5 ppm) and terminal -CH₃ (δ 0.9 ppm). The thiophene ring protons appear as doublets (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Thiophene ring C-S and C=C stretches occur at ~600–800 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 214.08 for C₁₀H₁₄O₂S) and fragmentation patterns to distinguish regioisomers .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Dose-Response Analysis : Test compound concentrations across a logarithmic range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Metabolite Screening : Use LC-MS to detect in situ degradation products that may interfere with assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and reconcile discrepancies between in vitro and in vivo results .

Q. How can researchers mitigate environmental risks during large-scale synthesis?

- Methodological Answer :

- Waste Management : Neutralize acidic byproducts with CaCO₃ before disposal. Use activated carbon filters to capture volatile sulfur compounds .

- Biodegradability Assessment : Conduct OECD 301F tests to measure % degradation over 28 days. Thiophene derivatives typically show moderate biodegradability (40–60%) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting stability data under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC. Acidic conditions (pH < 4) often hydrolyze the carboxylic acid group, while alkaline conditions (pH > 10) may cleave the thiophene ring .

- Statistical Validation : Apply ANOVA to compare degradation rates across pH levels. Use post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.